2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride
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Overview
Description
2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of aniline derivatives with ketones, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as zeolites or acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. The process typically includes the preparation of intermediates, followed by cyclization and purification steps. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid
- 2-Methoxy-6-oxo-5,6,7,8-tetrahydroquinoline-5-carboxylic acid
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
Uniqueness
2-Methyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
2-methyl-5-oxo-7,8-dihydro-6H-quinoline-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3.ClH/c1-6-5-7(11(14)15)10-8(12-6)3-2-4-9(10)13;/h5H,2-4H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDUUERQCXKXDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)CCCC2=O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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